molecular formula C15H10N2O4 B1202285 N-(p-Nitrobenzyl)phthalimide CAS No. 62133-07-7

N-(p-Nitrobenzyl)phthalimide

Cat. No. B1202285
CAS RN: 62133-07-7
M. Wt: 282.25 g/mol
InChI Key: QKWWUOQTLINZES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(p-Nitrobenzyl)phthalimide and related compounds involves complex reactions, often utilizing nitration processes and the interaction with different ligands to achieve desired structures. For example, the compound has been prepared and characterized alongside mixed-ligand copper(II) complexes, showcasing the versatility of its nitrobenzyl arm in molecular recognition processes and crystal building through π,π-interactions (Sánchez-Moreno et al., 2003). Additionally, direct synthesis routes involving palladium-catalyzed double carbonylation of o-dihaloarenes with nitroarenes have been developed, providing an efficient method for constructing various N-aryl phthalimides, including N-(p-Nitrobenzyl)phthalimide (Liu et al., 2023).

Molecular Structure Analysis

The molecular structure of N-(p-Nitrobenzyl)phthalimide is characterized by aromatic ring-ring interactions, with studies revealing various possibilities for the nitrobenzyl arm to engage in π,π-interactions. This contributes significantly to molecular recognition and crystal structure formation. For example, the compound exhibits both inter-molecular nitro-benzyl π,π-interactions and α,α′-diimine-α,α′-diimine ring-ring π,π-interactions in certain configurations, indicating a complex structural behavior that can influence its physical and chemical properties (Sánchez-Moreno et al., 2003).

Chemical Reactions and Properties

N-(p-Nitrobenzyl)phthalimide undergoes various chemical reactions that highlight its reactivity and potential for further functionalization. The compound's involvement in forming mixed-ligand copper(II) complexes through specific interactions and conformation changes underscores its chemical versatility. These reactions are pivotal in the study of molecular recognition and crystal engineering, illustrating the compound's role in creating intricate molecular and crystal structures (Sánchez-Moreno et al., 2003).

Physical Properties Analysis

The physical properties of N-(p-Nitrobenzyl)phthalimide, such as solubility, crystallinity, and thermal stability, are influenced by its molecular structure. Research into similar compounds, like photosensitive polyimides with o-nitrobenzyl ester groups, offers insights into how specific structural elements can affect these properties. For instance, the introduction of photosensitive groups into polyimides demonstrates the potential for creating materials with desirable processing and performance characteristics, such as aqueous alkali-developability and thermal stability, which could reflect on the behavior of N-(p-Nitrobenzyl)phthalimide under various conditions (Choi et al., 2005).

Chemical Properties Analysis

The chemical properties of N-(p-Nitrobenzyl)phthalimide, such as reactivity towards nucleophiles, electrophiles, and its participation in complex formation, are central to its applications in synthesis and material science. Its ability to undergo specific reactions, including carbonylation and interaction with various ligands, is essential for synthesizing complex molecules and materials with targeted functionalities (Liu et al., 2023).

Scientific Research Applications

Electrophoretic Displays

  • Application Summary : N-(p-vinylbenzyl)phthalimide, a derivative of N-(p-Nitrobenzyl)phthalimide, is used in the creation of stable titanium dioxide grafted composite particles for electrophoretic displays .
  • Methods of Application : The composite particles are prepared via radical polymerization. The composite particles with an effective diameter of 300 nm can monodisperse stably in tetrachloroethylene due to the long-chain polymer PVBP, which can provide each TiO2 particle with steric stabilization .
  • Results : The zeta potential and electrophoretic mobility of the composite particles were 30.3 mV and 4.69×10−6 cm2/Vs, respectively, without charge control agent. With the stable electrophoretic suspension containing the prepared composite particles, the matrix electrophoretic display prototype with good performance operated at 9 V was demonstrated .

Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents

  • Application Summary : Phthalimide derivatives, including N-(p-Nitrobenzyl)phthalimide, have been synthesized and evaluated for their in vitro anti-microbial, anti-oxidant and anti-inflammatory activities .
  • Methods of Application : Sixteen new phthalimide derivatives were synthesized and evaluated for their in vitro anti-microbial, anti-oxidant and anti-inflammatory activities .
  • Results : One of the synthesized compounds, (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione, showed remarkable anti-microbial activity. Its activity against Bacillus subtilis was 133%, 106% and 88.8% when compared with the standard antibiotics ampicillin, cefotaxime and gentamicin, respectively .

Organic π-Conjugated Small Molecules

  • Application Summary : Phthalimide and naphthalimide based organic π-conjugated small molecules, which can include N-(p-Nitrobenzyl)phthalimide, are used in electronic devices for numerous applications, including sensors, thin-film transistors, and photovoltaic cells .
  • Methods of Application : These molecules are synthesized using optimized microwave and direct heteroarylation protocols . The synthetic chemist can precisely control these properties with versatile synthetic methods that are adaptable to modifications in the selection and functionalization of the donor and acceptor building blocks .
  • Results : The influence of solubilizing alkyl side chains is not limited to promoting material solubility, and has been shown to play a crucial role in the self-assembly tendencies, impacting optoelectronic properties and performance .

Synthesis of N-Substituted Phthalimides

  • Application Summary : N-substituted phthalimides, including N-(p-Nitrobenzyl)phthalimide, can be synthesized via a Pd-catalyzed assembly .
  • Methods of Application : This involves the merging of [4+1] cycloaddition and difluorocarbene transfer carbonylation from 2-iodo-N-phenylbenzamides and difluorocarbene precursors .
  • Results : Difluorocarbene acts as a carbonyl source and simultaneously forms one C–C bond, one C–N bond, and one C=O bond .

properties

IUPAC Name

2-[(4-nitrophenyl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-14-12-3-1-2-4-13(12)15(19)16(14)9-10-5-7-11(8-6-10)17(20)21/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWWUOQTLINZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4036649
Record name 2-(4-Nitro-benzyl)-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4036649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(p-Nitrobenzyl)phthalimide

CAS RN

62133-07-7
Record name 2-[(4-Nitrophenyl)methyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62133-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Nitrobenzyl)isoindole-1,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062133077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Nitro-benzyl)-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4036649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-NITROBENZYL)ISOINDOLE-1,3-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65562BEJ0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of phthalimide (4 g), p-nitrophenylmethylchloride (4,7 g), potassium carbonate (4 g) and DMF (20 ml) was stirred at 150° C. for 1.5 h. After cooling, the mixture was diluted with water. The precipitate was filtered and the crude product (I) was recrystallized from ethanol.
Quantity
4 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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4 g
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reactant
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Quantity
20 mL
Type
reactant
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-nitrobenzyl methanesulfonate (2.2 g, 9.51 mmol) in dimethylformamide (10 mL) was added potassium phthalimide (1.9 g, 10.5 mmol) and stirred at room temperature for overnight. TLC showed complete consumption of starting material. The mixture was extracted with ethyl acetate and washed with water and brine. The extract was dried over magnesium sulfate and concentrated under reduced pressure. The crude was purified by crystallization to give 2-(4-nitrobenzyl)isoindoline-1,3-dione (1.6 g, 60%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 1-(bromomethyl)-4-nitrobenzene (1.1 g, 4.69 mmol) in dimethylformamide potassium phthalimide (1.9 g, 10.314 mmol) was added. The mixture was reacted for overnight, extracted with ethyl acetate and washed with brine (3×20 mL). Drying over magnesium sulfate, evaporation of the ethyl acetate and purification by column chromatography gave 2-(4-nitrobenzyl)isoindoline-1,3-dione (1.6 g, 99%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
dimethylformamide potassium phthalimide
Quantity
1.9 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DC Iffland - 1947 - search.proquest.com
The interaction of aliphatic primary amines with nitrous acid to give nitrogen and alcohols is generally considered to take place smoothly# Most textbooks of or ganic chemistry list this as …
Number of citations: 2 search.proquest.com
NC Brown, J Gambino, GE Wright - Journal of Medicinal …, 1977 - ACS Publications
Results 6-(Phenylalkylamino) uracils. Our previous studies indicated2 that the hydrazino NH group adjacent to the uracil ring of 1 is intimately involved in binding of pol III inhibitors to …
Number of citations: 44 pubs.acs.org
CS Wilcox - Tetrahedron letters, 1985 - Elsevier
Several Tröger's base analogs are prepared and presented as practical, structurally well defined and unique “folded” armatures for the preparation of chelating or macrocyclic host …
Number of citations: 113 www.sciencedirect.com
SL MacAllister - 2016 - era.ed.ac.uk
Drought-induced tree mortality is a phenomenon affecting many forest ecosystems and is predicted to increase under ongoing climate change. Forest stability partly depends on …
Number of citations: 3 era.ed.ac.uk
徳野健次, 大橋力 - YAKUGAKU ZASSHI, 1991 - jstage.jst.go.jp
The Gabriel reaction in the solid state was studied and found to proceed in high yield. In the solid-state reactions of potassium phthalimide (1) with p-bromophenacyl bromide (2), 2-…
Number of citations: 2 www.jstage.jst.go.jp

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